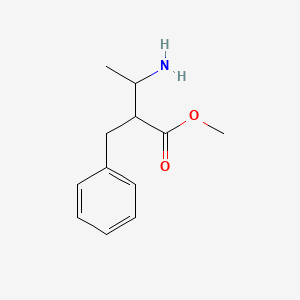

Methyl 3-amino-2-benzylbutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 3-amino-2-benzylbutanoate |

InChI |

InChI=1S/C12H17NO2/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 |

InChI Key |

SIDVGRIVHQRPIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC1=CC=CC=C1)C(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Amino 2 Benzylbutanoate

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the Methyl 3-amino-2-benzylbutanoate molecule in a highly convergent manner, often establishing the key stereocenters in the main reaction step.

Amination Reactions in the Presence of Chiral Auxiliaries

Asymmetric synthesis employing chiral auxiliaries is a powerful technique to control the stereochemical outcome of a reaction. In this approach, a chiral molecule is temporarily attached to the substrate to direct the approach of a reagent before being cleaved to yield the desired enantiomerically enriched product.

For the synthesis of chiral amines, asymmetric reductive amination using a chiral auxiliary like (S)-α-methylbenzylamine is a documented strategy. nih.govresearchgate.net This method involves a one-pot condensation-reduction of a ketone with the chiral amine. The presence of the auxiliary directs the reduction, leading to a high diastereomeric ratio in the product. nih.gov A typical reductive system for this transformation is titanium(IV) ethoxide/sodium borohydride (B1222165) (Ti(OEt)₄/NaBH₄), which can produce the desired di-amino acid derivative in high yield and diastereoselectivity. nih.govresearchgate.net After the key stereocenter is set, the auxiliary is removed to yield the chiral primary amine. This approach is noted for avoiding the use of hazardous reagents or precious metal catalysts that are sometimes required in other methods. nih.govresearchgate.net

Table 1: Example of Asymmetric Reductive Amination using a Chiral Auxiliary This table illustrates the general principle, as specific data for the title compound was not available in the search results.

| Ketone Precursor | Chiral Auxiliary | Reductive System | Diastereomeric Ratio | Yield | Reference |

|---|

Stereoselective Alkylation Approaches

Stereoselective alkylation involves the introduction of an alkyl group to a prochiral substrate in a way that selectively forms one stereoisomer over others. Palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)-H bonds is a modern approach that can be applied to the synthesis of β-alkylated α-amino acids. nih.gov

This methodology typically utilizes a directing group, such as a quinolyl carboxamide, attached to the substrate. The directing group coordinates to a palladium catalyst, positioning it to selectively activate a specific C-H bond for reaction with an alkylating agent, such as an alkyl halide. nih.gov This strategy represents a powerful tool for the catalytic alkylation of otherwise unreactive C-H bonds with high synthetic value. nih.gov By applying this logic, a suitably designed butanoate derivative could be stereoselectively benzylated at the C2 position.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.comarkat-usa.org The process generally involves two steps: the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.comyoutube.com

A direct synthesis of a derivative of the title compound, isopropyl (±)-3-amino-2-benzylbutanoate, has been achieved via a transaminase (TA)-catalyzed reductive amination. rsc.org The starting material for this synthesis is Methyl 2-benzyl-3-oxobutanoate. rsc.org In this biocatalytic approach, a transaminase enzyme, such as ATA-103 or ATA-113, serves as both the catalyst and the amine source (using isopropylamine (B41738) as the amino donor), converting the ketone precursor into the β-amino ester. rsc.org This enzymatic method can achieve high conversion rates and excellent stereoselectivity, producing specific diastereomers with very high enantiomeric excess (ee). rsc.org

Table 2: Transaminase-Catalyzed Reductive Amination of Methyl 2-benzyl-3-oxobutanoate

| Enzyme | Amino Donor | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| ATA-103 | Isopropylamine | 76 | 54/46 | >99 (2R,3S) / >99 (2S,3S) | rsc.org |

Common chemical reducing agents for non-enzymatic reductive aminations include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Indirect Synthesis via Precursor Modification

Indirect methods involve synthesizing a precursor molecule that contains the basic carbon skeleton of this compound and then chemically modifying a functional group to introduce the amine.

Derivatization of Benzyl (B1604629) Substituted Butyric Acid Esters

This strategy begins with a benzyl-substituted butyric acid ester that bears a different functional group at the C3 position, which is then converted into an amine. For example, a precursor such as methyl 2-benzyl-3-hydroxybutanoate could be synthesized and the hydroxyl group subsequently converted to an amino group. This conversion can be achieved through various methods, such as a Mitsunobu reaction with an appropriate nitrogen source or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine or azide (B81097), with the azide being subsequently reduced. The synthesis of related benzyl-substituted butyrolactones from carbohydrate precursors has been documented, indicating that complex benzyl-substituted carbon skeletons can be assembled and subsequently functionalized. nih.gov

Conversion of Nitro- or Cyano- Precursors

A common and reliable indirect method for synthesizing primary amines is through the reduction of corresponding nitro or cyano compounds. This involves the initial synthesis of a butanoate precursor with a nitro or cyano group at the C3 position, which is then reduced in a final step.

The reduction of a nitro group to an amine is a standard transformation. google.com This is often accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com Alternatively, chemical reduction methods can be employed.

For cyano group reduction, various reagents are effective. A mixture of zinc dust and ammonium (B1175870) chloride in a solvent like methanol (B129727)/tetrahydrofuran can be used to reduce a nitrile to a primary amine. chemicalbook.com These methods provide a pathway to the target amine from stable, accessible precursors.

Table 3: General Methods for Precursor Conversion to Amines

| Precursor Group | Reagents/Method | Product Group | Reference |

|---|---|---|---|

| Nitro (-NO₂) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Amino (-NH₂) | google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of β-amino esters, a class of compounds to which this compound belongs, is a significant area of research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key strategies in this endeavor include the use of solvent-free or aqueous reaction media and the development of recyclable and reusable catalysts.

Solvent-Free and Aqueous Medium Syntheses

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, developing synthetic routes that operate under solvent-free conditions or in environmentally benign solvents like water is a primary goal of green chemistry.

Solvent-Free Synthesis:

Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, can lead to higher efficiency, shorter reaction times, and easier product purification. scielo.br The aza-Michael addition, a common method for preparing β-amino compounds, has been successfully performed under solvent-free conditions. rsc.org For instance, the reaction of amines with α,β-unsaturated carbonyl compounds can proceed without a solvent, sometimes in the absence of any catalyst, to yield β-amino carbonyl compounds. rsc.orgorganic-chemistry.org In some cases, solid superacids like sulfated zirconia have been employed to catalyze the condensation of β-dicarbonyl compounds with amines under solvent-free conditions, offering the advantages of a reusable catalyst and mild reaction conditions. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for conducting solvent-free reactions. For the preparation of β-amino esters and related enamines, α-amino esters can be reacted with 1,3-dicarbonyl compounds under microwave irradiation without a solvent, leading to good to excellent yields in significantly reduced reaction times. scielo.br

Below is a table summarizing representative examples of solvent-free synthesis of β-amino esters and related compounds, illustrating the general applicability of this green approach.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Oxanorbornene and Amines | Solvent-free, room temperature | Oxanorbornene β-amino esters | - | rsc.org |

| α,β-Unsaturated Carbonyls and Amines | Silicon tetrachloride (catalytic) | Michael adducts | Good | organic-chemistry.org |

| α-Amino esters and 1,3-Dicarbonyl compounds | Microwave irradiation, triethylamine (B128534) | β-Amino esters/α,β-unsaturated ketones | Good | scielo.br |

| β-Dicarbonyl compounds and Amines | Sulfated Zirconia (SO42-/ZrO2) | β-Amino-α,β-unsaturated ketones and esters | - | researchgate.net |

Aqueous Medium Syntheses:

Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to the poor solubility of many reactants, various techniques have been developed to overcome this limitation. Ceric ammonium nitrate, for example, has been shown to efficiently catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water, providing good yields of the corresponding β-amino carbonyl compounds under mild conditions. organic-chemistry.org

Catalyst Recycling and Reusability

Heterogeneous catalysts, which exist in a different phase from the reaction mixture, are often advantageous for their ease of separation. For instance, cellulose-supported copper(0) has been used as a recyclable catalyst for aza-Michael reactions, with the catalyst being easily recovered and reused for several cycles with consistent activity. organic-chemistry.org Similarly, solid superacid catalysts like sulfated zirconia can be recycled after the reaction. researchgate.net

In the context of asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, the recyclability of chiral catalysts is highly desirable. Chiral frustrated Lewis pair catalysts have been developed for the asymmetric hydrogenation of imines, and their high stability allows for effective recycling. rsc.org While not directly applied to this compound, this demonstrates the potential for developing recyclable catalysts for the synthesis of chiral β-amino esters.

The immobilization of homogeneous catalysts on solid supports is another effective strategy for improving recyclability. nih.gov For example, enzymes, which are highly efficient and selective biocatalysts, can be immobilized on various carriers, including magnetic nanoparticles, allowing for their easy separation and reuse. mdpi.com Lipases, a class of enzymes, have been used for the resolution of β-amino esters and can be effectively recycled. researchgate.net

The following table provides examples of recyclable catalysts used in the synthesis of β-amino compounds, highlighting the diversity of approaches to catalyst reusability.

| Catalyst | Reaction Type | Substrates | Recyclability | Reference |

| Cellulose-supported copper(0) | Aza-Michael reaction | α,β-Unsaturated compounds and N-nucleophiles | Reused for several cycles with consistent activity | organic-chemistry.org |

| Sulfated Zirconia (SO42-/ZrO2) | Condensation | β-Dicarbonyl compounds and amines | No significant loss of activity after three cycles | researchgate.net |

| Chiral frustrated Lewis pair | Asymmetric hydrogenation | Imines | Effective recycling | rsc.org |

| Immobilized Lipase (B570770) B from Candida antarctica | Stereoselective hydrolysis | Racemic N-protected cis-4-amino-cyclopent-2-en-1-ol | - | nih.gov |

Stereochemical Control and Enantioselective Synthesis

Chiral Auxiliary-Mediated Asymmetric Synthesis of Methyl 3-amino-2-benzylbutanoate

A robust and widely employed strategy for inducing chirality in a molecule is the temporary incorporation of a chiral auxiliary. wikipedia.org This auxiliary, an enantiomerically pure compound, directs the stereochemical outcome of a reaction and is subsequently removed to afford the desired chiral product. wikipedia.org The selection of the chiral auxiliary is critical and is often dictated by the specific transformation and the desired stereoisomer.

Pioneered by David A. Evans, oxazolidinones have become powerful and versatile chiral auxiliaries for a multitude of asymmetric transformations, including aldol (B89426) reactions and alkylations. wikipedia.orgsigmaaldrich.com These auxiliaries are typically derived from readily available amino alcohols. wikipedia.org In the context of synthesizing β-amino esters, an N-acylated oxazolidinone can be enolized and subsequently reacted with an electrophile. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus controlling the stereochemistry of the newly formed stereocenter. williams.edu

The general approach involves the acylation of the oxazolidinone auxiliary, followed by diastereoselective enolate formation and subsequent reaction. williams.edu The auxiliary can then be cleaved under mild conditions to yield the chiral carboxylic acid, which can be esterified to the methyl ester. williams.edu The efficiency of this process is highlighted by the high diastereomeric excesses often achieved. sigmaaldrich.com

Table 1: Representative Diastereoselective Reactions Using Oxazolidinone Auxiliaries

| Reaction Type | Substrate | Conditions | Diastereomeric Ratio (d.r.) |

| Alkylation | N-propionyl oxazolidinone | 1. NaN(TMS)₂, THF, low temp. 2. Allyl iodide | 98:2 |

| Aldol Reaction | N-acyl oxazolidinone | 1. Dibutylboron triflate, DIPEA 2. Aldehyde | High |

This table presents generalized data for reactions where oxazolidinone auxiliaries are used to demonstrate the high levels of diastereoselectivity achievable.

Camphorsultams, another class of widely used chiral auxiliaries, offer excellent stereochemical control in various asymmetric reactions. Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of diastereoselectivity. While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of their application in asymmetric synthesis are well-established. The N-acyl camphorsultam enolates exhibit a strong facial bias, directing alkylations and other electrophilic additions with high diastereoselectivity.

(S,S)-(+)-Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, has proven to be an effective chiral auxiliary for the synthesis of α-substituted β-amino acids and their derivatives. figshare.comacs.orgnih.gov The methodology typically involves the formation of a pseudoephedrine amide, which is then enolized and reacted with an electrophile. figshare.com The stereochemical outcome is dictated by the chiral environment created by the pseudoephedrine backbone. wikipedia.org For instance, in the conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides derived from pseudoephedrine, the auxiliary exerts effective remote stereochemical control. acs.org The resulting adducts can then be converted into the desired β-amino esters through straightforward chemical transformations. researchgate.net This method is scalable and provides high stereoselectivity, making it an attractive approach for the synthesis of compounds like this compound. figshare.com

Table 2: Asymmetric Synthesis Using Pseudoephedrine Auxiliary

| Reaction Type | Electrophile | Nucleophile | Diastereoselectivity |

| Aza-Michael Addition | α,β-Unsaturated Pseudoephedrine Amide | Lithium Benzylamide | High |

| Mannich Reaction | Pseudoephedrine Amide Enolate | Imine | High |

This table illustrates the utility of pseudoephedrine as a chiral auxiliary in achieving high diastereoselectivity in key bond-forming reactions relevant to the synthesis of β-amino esters.

Asymmetric Organocatalysis in the Synthesis of this compound

Asymmetric organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. beilstein-journals.org This field utilizes small organic molecules to catalyze enantioselective transformations. mdpi.com The development of organocatalysis has provided novel and often more environmentally benign routes to chiral molecules. researchgate.net

The amino acid L-proline and its derivatives are among the most successful and widely studied organocatalysts. They have been effectively used in a variety of asymmetric reactions, including Mannich reactions, which are directly applicable to the synthesis of β-amino esters. In a typical proline-catalyzed Mannich reaction, proline reacts with a ketone or aldehyde to form an enamine intermediate. This enamine then adds to an imine in a stereoselective manner, with the stereochemistry being controlled by the chiral catalyst. While direct examples for this compound are not prevalent in the searched literature, the general utility of proline and its derivatives in catalyzing the formation of β-amino carbonyl compounds with high enantioselectivity is well-established.

Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), have proven to be highly effective catalysts for a range of enantioselective transformations, including the Mannich-type reaction for the synthesis of β-amino esters. thieme-connect.comresearchgate.netnih.gov These catalysts function by activating the imine component through protonation, rendering it more susceptible to nucleophilic attack. The chiral environment of the catalyst then directs the approach of the nucleophile, a ketene (B1206846) silyl (B83357) acetal (B89532) in this case, to afford the β-amino ester with high enantioselectivity. thieme-connect.com This method offers a direct and efficient route to enantiomerically enriched β-amino esters. acs.org The reaction proceeds smoothly with catalyst loadings as low as 10 mol%, yielding excellent enantioselectivities for a variety of substrates. thieme-connect.com

Table 3: Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid

| Catalyst | Substrates | Enantiomeric Excess (ee) |

| (R)-BINOL-derived phosphoric acid | Ketene silyl acetals, Aldimines | Up to 98% |

This table summarizes the high enantioselectivities achieved in the synthesis of β-amino esters using chiral Brønsted acid catalysis, as reported in the literature.

Enamine and Iminium Catalysis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, operating alongside traditional metal- and biocatalysis. Within this field, enamine and iminium ion catalysis, often utilizing chiral primary or secondary amines derived from natural amino acids, provides a robust platform for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnnobelprize.org

Iminium Catalysis: This strategy involves the reversible condensation of a chiral amine catalyst with an α,β-unsaturated carbonyl compound. This process forms a chiral iminium ion, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby activating the substrate for nucleophilic attack. nih.govrsc.org For the synthesis of a precursor to this compound, an α,β-unsaturated ester could be activated by a chiral amine catalyst, followed by a conjugate addition of a suitable nucleophile. The steric environment created by the chiral catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer in excess.

Enamine Catalysis: Conversely, enamine catalysis involves the reaction of a carbonyl compound with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. rsc.orgacs.org This enamine, having a higher energy Highest Occupied Molecular Orbital (HOMO) compared to the starting carbonyl, can then react with various electrophiles. rsc.org The synthesis of a key intermediate for this compound could be envisioned through the reaction of a propanal derivative with a chiral amine to form an enamine, which then undergoes an asymmetric Mannich reaction with an imine derived from benzaldehyde. Subsequent transformations would yield the desired β-amino ester framework.

The dual potential of these catalytic modes can be harnessed in cascade reactions, where an iminium-catalyzed step is followed by an enamine-catalyzed transformation within the same pot, allowing for the rapid assembly of complex chiral molecules from simple precursors. nobelprize.org

Asymmetric Metal-Catalyzed Synthesis of this compound

Transition metal catalysis offers a highly efficient and selective means of synthesizing chiral amines and their derivatives. nih.gov The direct asymmetric hydrogenation of prochiral enamines or enamides is one of the most powerful strategies, prized for its high atom economy. nih.govyoutube.com

Chiral Rhodium Catalysis

Rhodium complexes featuring chiral phosphine (B1218219) ligands are exceptionally effective for the asymmetric hydrogenation of unsaturated C=C bonds, particularly in N-acyl enamides. acs.org The synthesis of this compound could be achieved via the asymmetric hydrogenation of a corresponding prochiral N-acyl-β-aminoacrylate precursor. The chiral rhodium catalyst, formed in situ from a precursor like [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., a member of the BridgePhos family), coordinates to the double bond of the substrate. nih.gov Hydrogen gas then adds across the double bond from a specific face, dictated by the chiral ligand, to yield the enantioenriched product with high fidelity.

Table 1: Representative Results for Rh-Catalyzed Asymmetric Hydrogenation of Enamides

| Entry | Ligand | Substrate | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | (R,R)-Me-BPE | N-Acetyl-α-dehydroamino acid methyl ester | Methanol (B129727) | 1 | >99 | 99 |

| 2 | (S,S)-Et-DuPhos | Methyl Z-α-acetamidocinnamate | Methanol | 2 | >99 | >99 |

This table presents typical data for analogous reactions to illustrate the efficacy of the method.

Chiral Ruthenium Catalysis

Chiral ruthenium catalysts, particularly those containing both chiral diphosphine and chiral diamine ligands, are renowned for their high activity and enantioselectivity in the hydrogenation of ketones and imines. thieme-connect.deyoutube.com An alternative route to this compound involves the asymmetric hydrogenation of a β-enamino ester. The mechanism often proceeds through an "outer-sphere" pathway, where the substrate does not coordinate directly to the ruthenium metal center. Instead, the active Ru-H species and the substrate interact within the chiral ligand sphere, facilitating a highly organized, stereoselective transfer of hydride and a proton. youtube.com Noyori's Ru-BINAP-diamine systems are benchmark catalysts for this type of transformation.

Table 2: Performance of Chiral Ru-Catalysts in Asymmetric Hydrogenation

| Entry | Catalyst System | Substrate Type | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Ru(II)-BINAP/DPEN | Aromatic Ketone | 8 | 30 | >98 | 99 |

| 2 | Ru(II)-Xyl-P-Phos/DAIPEN | β-Ketoester | 50 | 80 | 98 | 99 |

This table shows representative data for Ru-catalyzed hydrogenations of relevant functional groups.

Chiral Palladium Catalysis

Palladium catalysis is a versatile tool for asymmetric C-C and C-N bond formation. nih.gov A plausible strategy for synthesizing the target molecule is through a palladium-catalyzed asymmetric allylic amination (AAA). This reaction typically involves the reaction of an allylic acetate (B1210297) or carbonate with a nitrogen nucleophile in the presence of a Pd(0) source and a chiral ligand. capes.gov.br While not a direct route to the saturated butanoate, this method could establish the chiral amine center in an allylic precursor, which could then be converted to this compound through subsequent reduction and functional group manipulations. Another approach is the asymmetric hydrogenation of a suitable unsaturated precursor, analogous to the rhodium and ruthenium-catalyzed methods.

Enzyme-Catalyzed Biotransformations for Stereoselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, often proceeding under mild conditions with exceptional enantio- and regioselectivity. polimi.it Enzymes, particularly hydrolases like lipases, are widely used in industrial processes for the synthesis of chiral pharmaceuticals. units.it

Lipase-Mediated Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. In a lipase-mediated kinetic resolution of racemic this compound, the enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer at a much faster rate than the other. nih.gov

For example, using hydrolysis, the racemic ester is treated with a lipase (B570770) (such as Candida antarctica Lipase B, CAL-B) in a buffered aqueous solution. The lipase will preferentially hydrolyze one enantiomer (e.g., the R-enantiomer) to its corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) largely unreacted as the ester. nih.govmdpi.com The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. This method is highly effective, often yielding products with very high enantiomeric excess. nih.gov

Table 3: Lipase Screening for Kinetic Resolution of Racemic Amines/Esters

| Entry | Lipase Source | Reaction Type | Substrate | E-value* |

|---|---|---|---|---|

| 1 | Candida antarctica Lipase B (CAL-B) | Hydrolysis | Racemic β-amino ester | >200 |

| 2 | Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Racemic α-amino acid ester | 150 |

| 3 | Candida rugosa Lipase (CRL) | Acylation | Racemic secondary alcohol | >100 |

*The Enantiomeric Ratio (E) is a measure of the lipase's selectivity. A higher E-value indicates better separation of the enantiomers.

Transaminase-Catalyzed Asymmetric Amination

Transaminase-catalyzed asymmetric amination represents a powerful and increasingly popular method for the synthesis of chiral amines from their corresponding keto precursors. In the context of this compound, this strategy involves the stereoselective amination of the prochiral ketone, Methyl 2-benzyl-3-oxobutanoate. This biocatalytic transformation is facilitated by transaminases (TAs), which are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.

The stereochemical outcome of the reaction is dictated by the specific transaminase used, with different enzymes exhibiting distinct substrate specificities and stereopreferences. A variety of transaminases have been screened for their ability to catalyze the amination of α-substituted β-keto esters, demonstrating the potential to generate different stereoisomers of the desired β-amino ester.

A study investigating the amination of Methyl 2-benzyl-3-oxobutanoate using different commercially available transaminases highlights the feasibility of this approach. The use of isopropylamine (B41738) as the amino donor in conjunction with specific transaminases led to the formation of this compound with excellent control over the stereochemistry at the newly formed chiral center.

The results from the transaminase-catalyzed amination of Methyl 2-benzyl-3-oxobutanoate are summarized in the interactive table below.

Table 1: Transaminase-Catalyzed Asymmetric Amination of Methyl 2-benzyl-3-oxobutanoate

| Entry | Enzyme | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee %) of syn-isomer | Enantiomeric Excess (ee %) of anti-isomer |

|---|---|---|---|---|---|

| 1 | ATA-103 | 76 | 54:46 | >99 (2R,3S) | >99 (2S,3S) |

Data sourced from a study on transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives. acs.org

The data clearly indicates that both ATA-103 and ATA-113 are highly effective in catalyzing the amination of the precursor ketone, with high conversions and exceptional enantioselectivity for both the syn and anti diastereomers. This level of stereochemical control is crucial for the synthesis of enantiomerically pure this compound. The ability to access different stereoisomers by selecting the appropriate enzyme is a significant advantage of this biocatalytic approach.

Biocatalytic Deracemization Strategies

Biocatalytic deracemization is an elegant strategy for the conversion of a racemic mixture of a chiral compound into a single, enantiomerically pure stereoisomer, theoretically achieving a 100% yield. This approach is particularly attractive as it overcomes the 50% yield limitation of classical kinetic resolution. In the context of this compound, biocatalytic deracemization would involve the selective transformation of one enantiomer from a racemic mixture, followed by the in-situ racemization of the remaining, unwanted enantiomer, allowing it to be subsequently converted to the desired product.

One of the most effective methods for biocatalytic deracemization is through a process known as dynamic kinetic resolution (DKR). DKR combines the enantioselectivity of an enzyme with a racemization catalyst that continuously interconverts the enantiomers of the starting material.

For β-amino esters like this compound, a potential DKR strategy could employ a lipase for enantioselective acylation in the presence of a suitable racemization catalyst. The process would proceed as follows:

Enantioselective Acylation: A lipase, such as Candida antarctica lipase B (CALB), would selectively acylate one enantiomer of the racemic this compound, for instance, the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

In-situ Racemization: The unreacted (S)-enantiomer would then be racemized back to the racemic mixture through the action of a racemization catalyst. This continuous racemization ensures that the substrate pool for the lipase is constantly replenished.

Iterative Resolution: The newly formed (R)-enantiomer from the racemization process is then available for the lipase-catalyzed acylation, driving the reaction towards the formation of a single acylated enantiomer.

While specific studies on the biocatalytic deracemization of this compound are not extensively reported, the principles have been successfully applied to structurally similar β-amino esters. For example, the dynamic kinetic resolution of other β-amino esters has been achieved using immobilized lipases, demonstrating the viability of this approach.

The successful implementation of a biocatalytic deracemization strategy for this compound would be contingent on identifying a suitable enzyme with high enantioselectivity and a compatible racemization method that does not denature the enzyme. The development of such a process would represent a significant advancement in the efficient and sustainable synthesis of this valuable chiral building block.

Reactivity and Functional Group Transformations of Methyl 3 Amino 2 Benzylbutanoate

Amination and Acylation Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the secondary amine in Methyl 3-amino-2-benzylbutanoate makes it a nucleophilic center, susceptible to reactions with various electrophiles. This allows for the straightforward introduction of a wide array of substituents, leading to the formation of amides, urethanes, ureas, and N-alkylated derivatives.

Amide Formation

The secondary amine of this compound can readily undergo acylation with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents to form the corresponding N-acyl-3-amino-2-benzylbutanoate derivatives. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

For instance, the reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like triethylamine (B128534) to neutralize the generated hydrochloric acid, would yield N-acetyl-methyl 3-amino-2-benzylbutanoate. Similarly, coupling with a carboxylic acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) would also afford the corresponding amide. These reactions are generally high-yielding and can be performed under mild conditions.

A study on the synthesis of benzyloxybenzene substituted (S)-α-amino amides from the corresponding methyl esters was achieved by reaction with excess ammonia (B1221849), indicating the feasibility of converting the ester to a primary amide, a different transformation from the acylation of the amine. nih.gov

Urethane (B1682113) and Urea (B33335) Derivatives Synthesis

The nucleophilic nitrogen of this compound can also react with isocyanates and chloroformates to produce urea and urethane (carbamate) derivatives, respectively. These reactions are crucial for the synthesis of various biologically active molecules and polymers.

The synthesis of urethane derivatives would involve the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base. For example, treatment with benzyl (B1604629) chloroformate would yield the N-benzyloxycarbonyl (Cbz) protected amino ester. This protecting group is widely used in peptide synthesis due to its stability and ease of removal by hydrogenolysis.

Urea derivatives can be prepared by reacting the amine with an isocyanate. The nitrogen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea linkage. This type of reaction is fundamental in the synthesis of polyurethanes and polyureas, as well as in the preparation of various pharmaceutical compounds. The polymerization process often involves the reaction of a diisocyanate with a diol or a diamine to form the corresponding polymer. researchgate.net

Reductive Alkylation of the Amine

The secondary amine of this compound can be further alkylated to a tertiary amine through reductive amination. organic-chemistry.org This process typically involves the reaction of the amine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165), sodium cyanoborohydride, or sodium triacetoxyborohydride (B8407120). organic-chemistry.orgarkat-usa.org

For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would lead to the N-methylated derivative, Methyl 3-(benzyl(methyl)amino)-2-benzylbutanoate. This N-methylation can significantly alter the biological activity and physical properties of the molecule, such as its lipophilicity and basicity. monash.edu The choice of the carbonyl compound and the reducing agent allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. While direct alkylation with alkyl halides is possible, it can lead to overalkylation and the formation of quaternary ammonium (B1175870) salts, making reductive amination a more controlled and often preferred method. masterorganicchemistry.com

Ester Hydrolysis and Transesterification

The methyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to either hydrolysis to the corresponding carboxylic acid or transesterification to a different ester.

Saponification to Carboxylic Acids

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2-benzylbutanoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method for this transformation. It typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

The rate of saponification of amino acid esters can be influenced by the nature of the substituents on the amino group. Generally, the hydrolysis of the unprotonated form of the ester is considered. The resulting 3-amino-2-benzylbutanoic acid is a valuable intermediate for further synthetic modifications, such as amide bond formation with other amines.

Enzymatic Hydrolysis for Chiral Acid Derivatization

Enzymatic hydrolysis offers a mild and often stereoselective method for the cleavage of the ester group. Lipases and esterases are commonly used enzymes for this purpose. If the parent molecule is chiral, enzymatic resolution can be employed to selectively hydrolyze one enantiomer, leading to the formation of an enantiomerically enriched carboxylic acid and the unreacted ester of the opposite configuration.

The rate and selectivity of enzymatic hydrolysis can be highly dependent on the specific enzyme used, the reaction conditions (e.g., pH, temperature, solvent), and the structure of the substrate. Studies on the enzymatic hydrolysis of amino acid ester prodrugs have shown that the nature of the amino acid and the position of the ester group can significantly affect the rate of hydrolysis. nih.gov While specific data for this compound is not available, it is plausible that suitable enzymes could be identified for its stereoselective hydrolysis, providing access to chiral 3-amino-2-benzylbutanoic acid derivatives.

Synthesis of Diverse Esters (e.g., Ethyl, Benzyl)

The methyl ester group in this compound can be converted to other esters, such as ethyl or benzyl esters, through a process known as transesterification. This reaction is typically catalyzed by either an acid or a base and involves reacting the parent ester with an excess of the desired alcohol.

Acid-Catalyzed Transesterification:

In an acidic environment, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the new alcohol (e.g., ethanol (B145695) or benzyl alcohol). The reaction is an equilibrium process, and to drive it towards the desired product, an excess of the reactant alcohol is used, or the methanol (B129727) by-product is removed from the reaction mixture.

Base-Catalyzed Transesterification:

Base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism. A strong base, such as an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for ethyl ester synthesis), is used to deprotonate the alcohol, forming a more potent nucleophile. This nucleophile then attacks the carbonyl carbon of the methyl ester.

The synthesis of ethyl 3-amino-2-benzylbutanoate and benzyl 3-amino-2-benzylbutanoate from the methyl ester are illustrative examples. The industrial production of similar amino esters often involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst under reflux conditions.

Table 1: Representative Conditions for Transesterification of this compound

| Target Ester | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl 3-amino-2-benzylbutanoate | Ethanol | H₂SO₄ (catalytic) | Ethanol (excess) | 78 | 12 | ~85 |

| Ethyl 3-amino-2-benzylbutanoate | Ethanol | Sodium Ethoxide | Ethanol (excess) | 78 | 6 | ~90 |

| Benzyl 3-amino-2-benzylbutanoate | Benzyl Alcohol | p-Toluenesulfonic Acid | Toluene | 110 (with Dean-Stark) | 24 | ~80 |

| Benzyl 3-amino-2-benzylbutanoate | Benzyl Alcohol | Sodium Benzyl Oxide | Benzyl Alcohol (excess) | 120 | 18 | ~88 |

Note: The data in this table is illustrative and based on general principles of transesterification reactions.

Reactions Involving the Benzyl Moiety

The benzyl group in this compound is also susceptible to a range of chemical modifications, particularly on the aromatic phenyl ring.

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The alkyl substituent on the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions.

Halogenation:

Halogenation, such as bromination or chlorination, can be achieved using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The Lewis acid polarizes the halogen molecule, generating a stronger electrophile that can be attacked by the electron-rich aromatic ring.

Nitration:

Nitration is another classic example of electrophilic aromatic substitution. It is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.org The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com This electrophile is then attacked by the phenyl ring, leading to the formation of nitro-substituted products, predominantly at the ortho and para positions. rsc.org The reaction is generally regioselective, favoring the formation of the 3-nitro derivative in the case of methyl benzoate (B1203000) due to the deactivating effect of the carbonyl group. rsc.org

Table 2: Predicted Products and Conditions for Aromatic Ring Functionalization

| Reaction | Reagents | Catalyst | Predicted Major Products |

| Bromination | Br₂ | FeBr₃ | Methyl 3-amino-2-(4-bromobenzyl)butanoate, Methyl 3-amino-2-(2-bromobenzyl)butanoate |

| Nitration | HNO₃ | H₂SO₄ | Methyl 3-amino-2-(4-nitrobenzyl)butanoate, Methyl 3-amino-2-(2-nitrobenzyl)butanoate |

Note: The data in this table is predictive and based on established principles of electrophilic aromatic substitution.

The aromatic phenyl ring of the benzyl group can be reduced to a cyclohexyl ring through catalytic hydrogenation. This reaction typically requires high pressure and temperature and a suitable metal catalyst. Common catalysts for this transformation include rhodium on carbon (Rh/C), ruthenium (Ru), and platinum(IV) oxide (PtO₂, Adams' catalyst).

The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting cyclohexyl ring. For instance, the hydrogenation of methyl benzoate to benzyl alcohol has been achieved using catalysts like K-MnO/γ-Al₂O₃ and Cu/SiO₂. sioc-journal.cn While this reaction targets the ester group, more forcing conditions would be required to reduce the aromatic ring. The complete reduction of the phenyl ring in this compound would yield Methyl 3-amino-2-(cyclohexylmethyl)butanoate.

Table 3: General Conditions for Phenyl Ring Hydrogenation

| Catalyst | Hydrogen Pressure (psi) | Temperature (°C) | Solvent | Product |

| Rh/C | 1000 | 100 | Methanol | Methyl 3-amino-2-(cyclohexylmethyl)butanoate |

| PtO₂ | 500 | 25 | Acetic Acid | Methyl 3-amino-2-(cyclohexylmethyl)butanoate |

| Ru/C | 1500 | 120 | Ethanol | Methyl 3-amino-2-(cyclohexylmethyl)butanoate |

Note: The data in this table represents typical conditions for aromatic ring hydrogenation and is intended to be illustrative.

Applications of Methyl 3 Amino 2 Benzylbutanoate As a Chiral Building Block

Construction of Chiral Cyclic and Heterocyclic Systems

The bifunctional nature of β-amino esters like methyl 3-amino-2-benzylbutanoate, possessing both a nucleophilic amino group and an electrophilic ester moiety, allows for a variety of intramolecular cyclization reactions. These reactions are crucial for synthesizing a range of heterocyclic compounds that are prevalent in pharmaceuticals and natural products.

Pyrrolidines and Piperidines Synthesis

The synthesis of substituted pyrrolidines and piperidines can be achieved from β-amino ester precursors through multi-step synthetic sequences. A common strategy involves the reduction of the ester group to a primary alcohol, creating a γ- or δ-amino alcohol. This intermediate can then undergo intramolecular cyclization to form the corresponding five- or six-membered ring.

For instance, a general approach to piperidine (B6355638) synthesis involves the cyclization of an amino diol, which can be derived from a β-amino ester. The ester is first reduced to a diol, and subsequent tosylation of the hydroxyl groups facilitates a cyclization reaction with an amine to form the piperidine ring. Similarly, intramolecular cyclization of ω-amino β-keto esters is a known method for preparing substituted piperidines. acs.org While not a direct cyclization of the amino ester, this highlights a pathway where the butanoate backbone could be modified and then cyclized.

Pyrrolidine rings can also be formed through intramolecular amination. organic-chemistry.org Strategies involving the cyclization of amino alcohols derived from amino acids are well-established. nih.gov For example, α,ε-dihydroxy-β-amino esters can be selectively cyclized to form either pyrrolidines or tetrahydropyrans, depending on the stereochemistry and the activation of the hydroxyl groups. nih.gov This demonstrates the potential for the functional groups in this compound to be manipulated for controlled ring closure.

Table 1: General Strategies for Pyrrolidine and Piperidine Synthesis from Amino Esters

| Target Heterocycle | Precursor Type | General Reaction Sequence |

| Pyrrolidine | γ-Amino alcohol (from β-amino ester) | 1. Ester Reduction to Alcohol. 2. Hydroxyl Activation (e.g., Tosylation). 3. Intramolecular Nucleophilic Substitution. |

| Piperidine | δ-Amino alcohol (from γ-amino ester) | 1. Chain Extension/Modification. 2. Ester Reduction to Alcohol. 3. Intramolecular Cyclization. |

| Piperidine | 6-Oxo amino acid | 1. Conjugate addition of β-amino organozinc reagents to enones. 2. Imine formation and reduction. whiterose.ac.uk |

Lactam Formation

β-Lactams (azetidin-2-ones) are a critical class of compounds, most famously represented by penicillin and cephalosporin (B10832234) antibiotics. The synthesis of β-lactams is a direct and important application of β-amino acids and their esters. nih.gov One of the most common methods for β-lactam formation is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. organic-chemistry.org

Alternatively, β-amino esters can be cyclized directly. For example, the treatment of a β-amino ester with a Grignard reagent can induce cyclization to the corresponding β-lactam. This approach, known as the Gilman-Speeter reaction, provides a direct route to the four-membered ring system. While many modern methods exist, the fundamental transformation of a β-amino ester to a β-lactam remains a key synthetic strategy. nih.govgoogle.com The synthesis of enantiopure 3-amino β-lactams often involves the cycloaddition reaction of chiral hydrazones with aminoketenes, followed by N-N bond cleavage. nih.gov

Oxazolidinone and Imidazolidinone Ring Closures

Oxazolidinones and imidazolidinones are five-membered heterocyclic motifs present in numerous biologically active compounds. The synthesis of these rings can be envisioned starting from this compound.

Oxazolidinones: The formation of an oxazolidinone ring requires an amino alcohol precursor. The methyl ester of this compound can be reduced to the corresponding primary alcohol, yielding a 1,3-amino alcohol. This intermediate can then be cyclized by reaction with a carbonylating agent such as phosgene, a chloroformate, or diethyl carbonate to form the 2-oxazolidinone (B127357) ring. orgsyn.orgwikipedia.org Chiral oxazolidinones are famously used as auxiliaries in asymmetric synthesis. wikipedia.org The synthesis of N-aryl-5-hydroxymethyl-2-oxazolidinones, for example, can be achieved by reacting an aryl isocyanate with a suitable glycidyl (B131873) ester or by the reaction of N-lithio-N-aryl carbamates with (R)-glycidyl butyrate. orgsyn.orgorganic-chemistry.org

Imidazolidinones: The synthesis of an imidazolidinone ring typically starts from a 1,2-diamine. While this compound is not a diamine, it can be converted into one. For example, the carboxylic ester could be converted to an amide, followed by a Hofmann or Curtius rearrangement to generate an amino group at the adjacent carbon, thus forming a 1,2-diamine derivative suitable for cyclization. A more direct conceptual pathway involves the reaction of the existing β-amino group with an isocyanate to form a urea (B33335) derivative, which could then undergo intramolecular cyclization. organic-chemistry.org Modern methods include the palladium-catalyzed intramolecular diamination of alkenes using iodosobenzene (B1197198) diacetate as an oxidant. organic-chemistry.org Another approach involves the reaction of α-ketoamides with cyclic secondary amines to furnish polycyclic imidazolidinone derivatives. acs.org

Asymmetric Synthesis of Amino Acid Derivatives and Peptidomimetics

As a chiral β-amino acid derivative, this compound is an excellent starting point for the synthesis of more complex amino acid analogs and for incorporation into peptide chains to create peptidomimetics with enhanced properties.

Incorporation into Oligopeptide Chains

The synthesis of peptides requires the controlled formation of amide bonds between amino acids. To achieve this, the amino and carboxyl groups of the constituent amino acids must be selectively protected and activated. libretexts.org this compound can be readily incorporated into a growing peptide chain.

The general procedure involves:

N-Protection: The β-amino group is protected, commonly with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group. peptide.com

Ester Hydrolysis: The methyl ester is hydrolyzed to the free carboxylic acid, typically under basic conditions.

Coupling: The resulting N-protected β-amino acid is then coupled to the free N-terminus of a peptide chain using a standard coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). libretexts.org

Alternatively, the free amino group of this compound can be coupled to the C-terminus of an N-protected peptide or amino acid. This incorporation of a β-amino acid into a peptide backbone creates a β-peptide or a mixed α/β-peptide. researchgate.net Such peptidomimetics often exhibit increased metabolic stability and unique conformational preferences compared to their natural α-peptide counterparts, making them valuable tools in medicinal chemistry. illinois.edu

Synthesis of Substituted Beta-Amino Acid Analogs

This compound itself is a substituted β-amino acid analog. However, it can serve as a scaffold for the creation of a diverse library of other, more complex analogs. illinois.edu Synthetic strategies can target modifications at the amine, the α-carbon, or the β-carbon.

Key synthetic approaches include:

N-Alkylation/Arylation: The amino group can be further functionalized through alkylation or arylation reactions.

α-Position Functionalization: The α-carbon, situated between the benzyl (B1604629) and carboxylate groups, can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of additional substituents at this position.

Side-Chain Modification: The benzyl group can be modified, for example, through aromatic substitution reactions or by hydrogenation to a cyclohexylmethyl group, altering the steric and electronic properties of the amino acid.

The development of new methods for β-amino acid synthesis, such as the palladium-catalyzed aminocarbonylation of alkenes or the nickel-catalyzed carboxylation of aziridines, provides access to a wide range of structurally diverse β-amino acids. illinois.edu These methods, along with the modification of existing scaffolds like this compound, are crucial for advancing the field of peptidomimetics and drug discovery. organic-chemistry.orgorganic-chemistry.org

Table 2: Potential Modifications for Synthesizing Beta-Amino Acid Analogs

| Modification Site | Type of Reaction | Potential New Substituent | Resulting Analog |

| β-Amino Group | Reductive Amination | Alkyl, Aryl | N-Substituted β-Amino Ester |

| α-Carbon | Enolate Alkylation | Alkyl, Allyl, Benzyl | α,β-Disubstituted β-Amino Ester |

| Benzyl Group | Catalytic Hydrogenation | Cyclohexylmethyl | 3-Amino-2-(cyclohexylmethyl)butanoate |

| Methyl Ester | Amidation | Amide, Hydrazide | β-Amino Amide/Hydrazide |

Development of Complex Organic Molecules

The development of complex organic molecules often relies on the use of versatile and stereochemically defined starting materials. Chiral β-amino esters, such as this compound, offer multiple points for chemical modification, making them attractive for the assembly of intricate molecular frameworks.

While direct examples of the incorporation of this compound into natural products are not readily found in the literature, the β-amino acid substructure is a common feature in numerous natural products with diverse biological activities. nih.gov These compounds are often utilized in the construction of peptides and peptidomimetics due to their enhanced metabolic stability compared to their α-amino acid counterparts. nih.gov The general strategy involves using the chiral β-amino ester as a key fragment to be elaborated into the final natural product.

The synthesis of various biologically active compounds has been shown to originate from β-amino acids and their esters. researchgate.net The benzyl group at the C2 position and the methyl group at the C3 position of this compound could, in principle, be strategically modified or retained to match the stereochemistry of a target natural product.

Table 1: Examples of Natural Product Classes Containing β-Amino Acid Moieties

| Natural Product Class | Biological Activity | Potential Synthetic Role of a β-Amino Ester |

| β-Lactam Antibiotics | Antibacterial | Precursor to the β-lactam core structure. |

| Polyketides | Various (e.g., anticancer, antimicrobial) | Incorporation into the polyketide chain. |

| Alkaloids | Diverse pharmacological effects | Formation of heterocyclic ring systems. |

It is plausible that a compound like this compound could serve as a precursor in a diversity-oriented synthesis (DOS) approach to generate libraries of natural product analogs for biological screening. cambridge.org

The synthesis of pharmaceutical intermediates is a critical step in drug development. Chiral β-amino esters are valuable precursors for a range of pharmaceutically active molecules. mdpi.com For instance, β-amino acid derivatives are key components in the synthesis of certain enzyme inhibitors and bioactive peptides. researchgate.net

Although specific applications of this compound are not detailed in the reviewed literature, its structure lends itself to the synthesis of various pharmaceutical scaffolds. The amino and ester functionalities can be readily transformed into other functional groups, and the stereocenters at C2 and C3 provide the necessary chirality for enantiomerically pure drug substances.

Table 2: Potential Pharmaceutical Intermediates Derivable from β-Amino Esters

| Intermediate Class | Therapeutic Area | Synthetic Transformation from β-Amino Ester |

| Chiral Amines | Various | Reduction of the ester and/or modification of the amino group. |

| Chiral Amides | Various | Amidation of the ester functionality. |

| Heterocyclic Compounds | Various | Cyclization reactions involving the amino and ester groups. |

The development of efficient synthetic routes to optically pure intermediates is a major focus in the pharmaceutical industry, and chiral building blocks like β-amino esters play a crucial role in this endeavor. nih.gov

Application in Ligand Design for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. The design and synthesis of effective chiral ligands are central to the success of this field. While there is no specific mention of this compound being used in ligand design in the searched literature, β-amino acid derivatives, in general, are utilized as scaffolds for the preparation of chiral ligands. nih.gov

The amino and ester groups of a β-amino ester can be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, oxygen) that can bind to a metal center. The chiral backbone of the β-amino ester can then induce asymmetry in the catalytic transformation, leading to the preferential formation of one enantiomer of the product.

Table 3: Common Types of Chiral Ligands and the Potential Role of a β-Amino Ester Backbone

| Ligand Type | Common Coordinating Atoms | Potential Incorporation of a β-Amino Ester |

| Bisphosphine Ligands | Phosphorus | Functionalization of the amino and/or ester group with phosphino (B1201336) moieties. |

| Bisoxazoline (BOX) Ligands | Nitrogen, Oxygen | Synthesis of the oxazoline (B21484) rings from the amino alcohol derived from the β-amino ester. |

| P,N-Ligands | Phosphorus, Nitrogen | Differential functionalization of the amino and ester groups. |

The modular nature of ligands derived from amino acids allows for the fine-tuning of their steric and electronic properties to optimize the enantioselectivity of a catalytic reaction. organic-chemistry.org It is conceivable that this compound could be a valuable starting material for the synthesis of novel chiral ligands for a variety of asymmetric transformations, such as hydrogenations, Michael additions, and allylic alkylations.

Advanced Spectroscopic and Chromatographic Analysis of Methyl 3 Amino 2 Benzylbutanoate

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. For methyl 3-amino-2-benzylbutanoate, HRMS provides an accurate mass measurement, which in turn confirms its molecular formula, C₁₂H₁₇NO₂. nih.gov

In a typical analysis using an Orbitrap mass spectrometer with electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed. The high resolving power of the instrument allows for the differentiation of ions with very similar mass-to-charge ratios, ensuring unambiguous formula assignment. For instance, the exact mass of the protonated form of this compound is calculated to be 208.1332 g/mol . Experimental determination of this value with a high degree of accuracy provides strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting product ions. unito.it The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity. For example, common fragmentation pathways for amino acid esters include the loss of the ester group or cleavages adjacent to the amino group.

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 208.1332 | 208.1330 | <1 |

This table presents hypothetical yet realistic data for illustrative purposes.

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms. st-andrews.ac.uk

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for resolving spectral overlap and establishing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between the protons on adjacent carbons, such as the methine proton at C2 and the methine proton at C3, as well as the protons of the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of the ¹³C signals based on the known ¹H assignments. For example, the proton signal of the methyl ester group would show a correlation to the corresponding ester carbonyl carbon in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduresearchgate.net HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations would be expected between the benzylic protons and the aromatic carbons of the phenyl ring, as well as between the ester methyl protons and the carbonyl carbon.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 (C=O) | - | ~175 | H-2, H-OCH₃ |

| C2 | ~2.8 | ~50 | H-3, H-CH₂Ph |

| C3 | ~3.2 | ~55 | H-2, H-4 |

| C4 (CH₃) | ~1.2 | ~15 | H-3 |

| OCH₃ | ~3.6 | ~52 | C1 |

| CH₂Ph | ~2.9, ~2.7 | ~38 | C2, C-ipso |

| Ph (aromatic) | ~7.2-7.4 | ~126-139 | H-CH₂Ph |

Note: These chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Chiral Shift Reagents in NMR for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.) of a chiral compound by NMR, chiral shift reagents (CSRs) can be employed. researchgate.netlibretexts.org These are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.org The resulting diastereomeric complexes exhibit different NMR spectra, leading to the separation of signals for the two enantiomers. researchgate.netlibretexts.org

The addition of a chiral europium-based shift reagent, for example, to a solution of racemic this compound would cause the signals of the two enantiomers to shift to different extents. libretexts.org The integration of the separated signals allows for the quantification of the enantiomeric ratio. nih.gov The magnitude of the induced shift difference depends on the specific reagent used and the structure of the analyte. libretexts.org

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. gcms.cz This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile method for determining the enantiomeric purity of compounds like this compound. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amino acid derivatives. yakhak.orgsigmaaldrich.com

The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. yakhak.org The enantiomers of this compound would be expected to show baseline separation on a suitable chiral column, allowing for accurate determination of the enantiomeric excess by comparing the peak areas. yakhak.org

Table 3: Representative Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar amylose-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | t_R1 |

| Retention Time (S-enantiomer) | t_R2 |

| Resolution (Rs) | >1.5 |

This table outlines a typical starting point for method development. Actual retention times and resolution will depend on the specific enantiomers and column used.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral gas chromatography (GC) offers an alternative for enantiomeric separation. gcms.cz Derivatized cyclodextrins are commonly used as chiral stationary phases in capillary GC columns. gcms.cz While direct analysis of this compound might be possible, derivatization of the amino group, for instance by acylation, can sometimes improve the separation and detection characteristics. nih.gov The separation mechanism in chiral GC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different elution times. gcms.cz

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced solvent consumption, and lower environmental impact. The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent, allows for high diffusion rates and low viscosity, contributing to efficient and rapid analysis.

For the chiral separation of this compound, a common approach involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely employed due to their broad enantioselectivity. The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.

Table 1: Illustrative SFC Chiral Separation Parameters for a Structurally Similar Amino Acid Ester

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (B129727) (85:15, v/v) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 5.8 min |

| Retention Time (Enantiomer 2) | 7.2 min |

| Resolution (Rs) | 2.1 |

Note: This data is representative of a typical separation for a chiral amino acid ester and serves as a likely starting point for the method development of this compound.

The development of an effective SFC method for this compound would involve screening various chiral stationary phases and optimizing the mobile phase composition, back pressure, and temperature to achieve baseline separation of the enantiomers. The addition of additives to the mobile phase, such as acids or bases, can also be explored to improve peak shape and resolution by influencing the ionization state of the amino group.

Computational Chemistry and Mechanistic Insights for Methyl 3 Amino 2 Benzylbutanoate

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the geometry and electronic properties of molecules. For Methyl 3-amino-2-benzylbutanoate, DFT calculations can be employed to determine the most stable conformations by optimizing the molecular structure to find the minima on the potential energy surface. These calculations are crucial for understanding how the molecule arranges itself in three-dimensional space, which in turn influences its physical and chemical properties.

The conformational landscape of this compound is complex due to the presence of multiple rotatable bonds, particularly around the C2-C3 bond and the benzyl (B1604629) group. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the relative energies of different staggered and eclipsed conformations. nih.gov The presence of the benzyl group at the C2 position and the amino group at the C3 position can lead to intramolecular interactions, such as hydrogen bonding between the amino group and the ester carbonyl, which can significantly stabilize certain conformations.

Furthermore, DFT provides valuable information about the electronic structure. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be visualized and their energies calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. In a study on a related compound, methyl 3-(amino)-2-butenoate, DFT calculations revealed that the substitution pattern significantly influences π-electron delocalization and intramolecular hydrogen bonding. nih.gov Similar effects would be expected in this compound, where the bulky benzyl group can influence the electronic environment of the butanoate backbone.

Table 1: Hypothetical DFT-Calculated Electronic Properties of a Stable Conformer of this compound

| Property | Calculated Value (Arbitrary Units) |

| Total Energy | -X.XXXX Hartrees |

| HOMO Energy | -0.25 eV |

| LUMO Energy | +0.05 eV |

| HOMO-LUMO Gap | 0.30 eV |

| Dipole Moment | 2.5 Debye |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes conformation in different environments (e.g., in a solvent).

For this compound, MD simulations can be used to perform a more exhaustive conformational search than is typically feasible with DFT alone. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe the influence of solvent molecules on the conformational preferences. This is particularly important for understanding the behavior of the molecule in solution, which is relevant for many chemical reactions and biological applications. Coarse-grained molecular dynamics (CG-MD) has been successfully used to model the behavior of larger systems containing poly(β-amino esters), providing insights into their interactions and assembly. nih.govnih.gov

The simulations can reveal the most populated conformational states and the energy barriers for interconversion between them. This information is critical for understanding the flexibility of the molecule and how it might interact with other molecules, such as enzymes or reactants in a chemical synthesis. For example, MD simulations could show whether the benzyl group folds back over the butanoate chain or extends away from it, and how this is influenced by the surrounding medium.

Prediction of Spectroscopic Properties using Quantum Chemical Methods

Quantum chemical methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a particularly common application.

Using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. epstem.net These shielding tensors can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The calculated chemical shifts for ¹H and ¹³C nuclei can be compared with experimental spectra to confirm the structure of the molecule. This is especially useful for assigning signals in complex spectra and for distinguishing between different stereoisomers, as the local electronic environment, and thus the chemical shift, is sensitive to the 3D arrangement of atoms. Studies have shown that with appropriate choice of functional and basis set, a good correlation between calculated and experimental NMR data can be achieved. researchgate.netnih.gov

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for selected nuclei of this compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C1 (C=O) | - | - | 173.5 | 173.2 |

| C2-H | 3.1 | 3.0 | 55.2 | 54.9 |

| C3-H | 3.5 | 3.4 | 58.9 | 58.6 |

| O-CH₃ | 3.7 | 3.6 | 51.8 | 51.5 |

| Benzyl-CH₂ | 2.9, 3.2 | 2.8, 3.1 | 38.1 | 37.8 |

Note: These values are illustrative. The accuracy of predicted shifts depends on the computational level and solvent modeling.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For the synthesis of this compound, which involves the formation of two stereocenters, understanding the reaction mechanism is key to controlling the stereochemical outcome.

The diastereoselectivity of reactions leading to compounds like this compound, for example, through the alkylation of a β-amino ester enolate with a benzyl halide, can be rationalized through transition state analysis. nih.gov By calculating the energies of the transition states for the formation of the different possible stereoisomers (e.g., (2R, 3S), (2S, 3R), (2R, 3R), and (2S, 3S)), one can predict which product will be favored. The transition state with the lowest energy corresponds to the fastest reaction pathway.

These calculations can reveal the subtle steric and electronic interactions that govern the stereochemical outcome. For instance, the approach of the electrophile (e.g., benzyl bromide) to the enolate can be influenced by the existing stereocenter and the substituents on the enolate. Computational models can help to visualize the preferred geometry of the transition state, explaining why one diastereomer is formed in excess.

Beyond just the transition states, computational modeling can be used to map out the entire reaction pathway, including intermediates and by-products. This involves locating all stationary points on the potential energy surface and connecting them to form a complete picture of the reaction mechanism. This can be particularly useful for understanding complex, multi-step reactions. For example, in the synthesis of related β-amino ketones, computational studies have been used to elucidate the role of catalysts and the nature of the reactive intermediates. Theoretical studies on the reaction of aza-bicycloheptene with benzoyl isocyanate have shown how different cycloaddition pathways can be competitive. acs.org

By understanding the complete energy profile of the reaction, chemists can devise strategies to improve reaction conditions, such as by choosing a solvent that preferentially stabilizes the desired transition state or by modifying the catalyst to lower the activation energy for the desired pathway.

Future Research Directions and Emerging Trends

Chemoenzymatic Cascade Reactions for Efficient Synthesis

Chemoenzymatic cascade reactions, which combine the high selectivity of biocatalysts with the broad applicability of chemical catalysis in a single pot, are a frontier in synthetic chemistry. For the synthesis of β-amino acids and their esters, enzymes such as transaminases, ammonia (B1221849) lyases, lipases, and nitrile hydratases are being explored. researchgate.netnih.gov These biocatalysts can offer remarkable stereoselectivity, a critical factor in the synthesis of chiral molecules. For instance, transaminases can be used for the asymmetric synthesis of chiral β-amino acids from corresponding β-keto acids, with the potential for complete conversion of the starting material. researchgate.net Similarly, nitrile-hydrolyzing enzymes have been successfully employed in the synthesis of enantiopure β-amino acids. researchgate.net